molecular formula C17H12N2O4S B368938 Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate CAS No. 445415-76-9

Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate

Katalognummer: B368938
CAS-Nummer: 445415-76-9
Molekulargewicht: 340.4g/mol
InChI-Schlüssel: CGMJBFIQJUAMRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that features a benzofuran moiety, a cyano group, and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.

    Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the benzofuran, cyano, and thiophene moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and pathways.

Wirkmechanismus

The mechanism of action of Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The benzofuran and thiophene rings may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran moiety and have similar biological activities.

    Thiophene Derivatives: Compounds containing thiophene rings, such as certain pharmaceuticals and organic semiconductors, have comparable properties.

Uniqueness

Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

445415-76-9

Molekularformel

C17H12N2O4S

Molekulargewicht

340.4g/mol

IUPAC-Name

methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H12N2O4S/c1-9-11(8-18)16(24-14(9)17(21)22-2)19-15(20)13-7-10-5-3-4-6-12(10)23-13/h3-7H,1-2H3,(H,19,20)

InChI-Schlüssel

CGMJBFIQJUAMRX-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)OC

Kanonische SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.